molecular formula C12H12O4 B8723464 Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 82039-85-8

Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B8723464
CAS RN: 82039-85-8
M. Wt: 220.22 g/mol
InChI Key: JZGXOINLYSNIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82039-85-8

Product Name

Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6,13H,3H2,1-2H3

InChI Key

JZGXOINLYSNIPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-methyl-5-methoxybenzofuran carboxylate (8.53 mmol) was dissolved in dichloromethane (10 ml) and a 1.0 M solution of boron tribromide methyl sulphide complex in dichloromethane (25.59 mmol) was added. The mixture was heated at reflux over night. The solvent was evaporated under vacuo and the residue purified by flash chromatography to obtain ethyl 3-methyl-5-hydroxybenzofuran carboxylate as a white solid.
Quantity
8.53 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.59 mmol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.